(R)-1-(benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride
描述
(R)-1-(benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride is a chiral amine derivative featuring a benzofuran moiety linked to a pentan-2-amine backbone with an N-propyl substituent. Benzofuran-containing compounds are of interest in medicinal chemistry due to their diverse bioactivities, including central nervous system (CNS) modulation, serotonin receptor affinity, and monoamine transporter interactions.
属性
IUPAC Name |
(2R)-1-(1-benzofuran-2-yl)-N-propylpentan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-3-7-14(17-10-4-2)12-15-11-13-8-5-6-9-16(13)18-15;/h5-6,8-9,11,14,17H,3-4,7,10,12H2,1-2H3;1H/t14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKNDWKXWAVGOK-PFEQFJNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=CC2=CC=CC=C2O1)NCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](CC1=CC2=CC=CC=C2O1)NCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265130-22-1 | |
| Record name | FPFS-1169 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0265130221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FPFS-1169 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/327MBZ3R13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Molecular Architecture
The target compound combines a benzofuran heterocycle with a stereogenic pentan-2-amine backbone. Key structural features include:
- Benzofuran core : Fused oxygen-containing aromatic system requiring regioselective synthesis
- Chiral center : R-configuration at C2 of the pentanamine chain, necessitating enantioselective methods
- Hydrochloride salt : Ionic form improves stability and solubility compared to the free base
Table 1: Critical Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular formula (base) | C₁₆H₂₃NO | |
| Molecular weight (HCl salt) | 281.82 g/mol | |
| XLogP3 (base) | 4.4 | |
| Aqueous solubility (salt) | >50 mg/mL |
Synthetic Route Design Strategies
Benzofuran Ring Construction
Three primary methods emerge from literature for assembling the 2-benzofuryl moiety:
Method A: Perkin Cyclization
- Reagents : 2-hydroxybenzaldehyde derivatives + α-haloketones
- Conditions : K₂CO₃/DMF, 80°C, 12h
- Yield : 68-72% (reported for analog synthesis)
Method B: Transition Metal Catalysis
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Coupling partners : o-iodophenols + terminal alkynes
- Yield : 82% (optimized conditions)
Method C: Microwave-Assisted Synthesis
- Equipment : CEM Discover SP reactor
- Parameters : 150°C, 300W, 20min
- Advantage : 40% reduction in reaction time vs conventional heating
Enantioselective Amine Chain Assembly
Chiral Pool Approach
Utilizes (R)-2-aminopentanol as starting material:
Catalytic Asymmetric Synthesis
Scheme 1: Organocatalytic Mannich Reaction
- Imine formation : Benzofuran-2-carbaldehyde + propylamine
- Catalyst : (S)-Proline (20 mol%)
- Conditions : EtOH, 25°C, 48h
- Enantiomeric excess : 88% ee (needs optimization)
Table 2: Comparative Enantioselection Methods
| Technique | ee (%) | Scalability | Reference |
|---|---|---|---|
| Chiral chromatography | >99 | Low | |
| Enzymatic resolution | 95 | Medium | |
| Asymmetric catalysis | 88 | High |
Salt Formation and Purification
Hydrochloride Precipitation
Standard protocol from industry sources:
- Free base solution : 10% w/v in anhydrous EtOAc
- HCl gas introduction : Bubbling at 0°C until pH 1.5
- Crystallization : Slow cooling to -20°C over 6h
- Yield : 92% (pharmaceutical grade)
Critical parameters :
Polymorph Control
X-ray diffraction data reveals three crystalline forms:
| Form | Stability | Solubility (mg/mL) |
|---|---|---|
| I | Hygroscopic | 58.2 |
| II | Thermodynamic | 49.7 |
| III | Kinetic | 63.1 |
Form III is preferred for pharmaceutical applications due to enhanced dissolution.
Industrial-Scale Production Challenges
Throughput Limitations
Current bottlenecks identified through patent analysis:
Step Cycle Time (h) Benzofuran synthesis 18 Chiral resolution 36 Salt crystallization 12
Regulatory Considerations
- ICH Q11 guidelines require validation of chiral integrity at each step
- Residual solvent limits (ICH Q3C):
Analytical Characterization
Spectroscopic Fingerprints
- δ 7.65 (d, J=8.4 Hz, 1H, ArH)
- δ 7.45 (t, J=7.2 Hz, 1H, ArH)
- δ 7.30 (d, J=7.6 Hz, 1H, ArH)
- δ 3.15 (m, 1H, CH-N)
- Column: Chiralpak AD-H (250×4.6 mm)
- Mobile phase: Hexane/EtOH/DEA (80:20:0.1)
- Retention time: 12.7 min (R-enantiomer)
Emerging Methodologies
Continuous Flow Synthesis
Pilot-scale data from recent implementations:
- Reactor type : Corning AFR module
- Throughput : 2.8 kg/day
- Key advantage : 95% reduction in solvent use vs batch
Biocatalytic Approaches
Novel transaminase enzymes under development:
| Enzyme | Source | Conversion (%) |
|---|---|---|
| Bf-ATAm-112 | B. fragilis | 78 |
| Rp-TA-45 | R. palustris | 82 |
化学反应分析
Types of Reactions
®-1-(benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction may produce benzofuran alcohols or amines.
科学研究应用
®-1-(benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-tumor and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ®-1-(benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
相似化合物的比较
Comparison with Structurally Similar Compounds
The structural and functional attributes of (R)-1-(benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride can be contextualized against related benzofuran-based amines and substituted amphetamines. Below is a comparative analysis:
Structural Analogues
Key Observations :
- Substituent Effects : The N-propyl group in the target compound may enhance metabolic stability compared to unsubstituted analogues like 5-APB/6-APB, which are prone to rapid degradation.
- Stereochemistry : The R-enantiomer likely exhibits distinct receptor binding compared to racemic mixtures, as seen in other chiral amphetamines (e.g., amphetamine vs. levamphetamine).
生物活性
(R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride, commonly referred to as (−)-BPAP, is an experimental compound that exhibits significant biological activity as a monoaminergic activity enhancer (MAE). This compound is structurally related to selegiline and has garnered interest for its potential therapeutic applications in neurodegenerative disorders, depression, and age-related cognitive decline.
- IUPAC Name : this compound
- Chemical Formula : C₁₆H₂₄ClNO
- Molar Mass : 245.366 g/mol
- CAS Number : 265130-22-1
(−)-BPAP operates primarily as a potent MAE, enhancing the release of key neurotransmitters such as serotonin, norepinephrine, and dopamine. Its action is mediated through several mechanisms:
- Vesicular Release Enhancement : (−)-BPAP increases vesicular dopamine release in the striatum, primarily through TAAR1 (Trace Amine Associated Receptor 1) signaling pathways. Studies have shown that it potentiates electrical stimulation-induced dopamine release without affecting resting dopamine levels .
- Dopaminergic System Activation : The compound has been shown to enhance locomotor activity in rats, indicating its stimulating effects on the dopaminergic system. This is evidenced by its ability to reverse hypolocomotion induced by reserpine, a drug that depletes dopamine .
- Neuroprotective Effects : Research suggests that (−)-BPAP may possess neuroprotective properties similar to those of selegiline, potentially slowing age-related neurodegeneration and preserving behavioral activity in animal models .
Locomotor Activity in Rats
A study conducted on normal rats demonstrated that (−)-BPAP significantly increased locomotor activity in a dose-dependent manner (0.3–10 mg/kg). The administration of this compound also reversed the hypolocomotion caused by reserpine treatment, showcasing its potential as a therapeutic agent for motor function improvement in conditions like Parkinson's disease .
Dopamine Release Mechanisms
The effects of (−)-BPAP on dopamine release were investigated using rat striatal slices. Key findings include:
- A biphasic effect on dopamine release was observed at various concentrations.
- The compound's stimulatory effects were inhibited by the dopamine D1 receptor antagonist SCH 23390, confirming its reliance on dopaminergic pathways .
Case Studies and Clinical Implications
Research into the clinical applications of (−)-BPAP has highlighted its potential for treating major depressive disorders and neurodegenerative diseases. For instance:
- In models of Parkinson's disease, (−)-BPAP improved motor deficits and exhibited significant effects on motor function without the misuse potential associated with traditional stimulants like amphetamines .
- Its ability to enhance cognitive functions and slow aging processes suggests that it could be a valuable compound in geriatric medicine.
Comparative Analysis with Other Compounds
| Compound | Mechanism of Action | Potency | Applications |
|---|---|---|---|
| (−)-BPAP | MAE; enhances vesicular release | 130 times more potent than selegiline | Parkinson's disease, depression |
| Selegiline | MAO-B inhibitor | Standard | Parkinson's disease |
| Amphetamine | Dopamine reuptake inhibitor; stimulant | High | ADHD, narcolepsy |
常见问题
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing (R)-1-(benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution, starting with benzofuran derivatives. For example, benzofuran-2-carboxaldehyde may react with a chiral amine precursor (e.g., (R)-pentan-2-amine) under catalytic hydrogenation. Key intermediates are characterized using H/C NMR to confirm regiochemistry and stereochemistry, with HRMS validating molecular weight . Chiral purity is verified via chiral HPLC or polarimetry.
Q. How can researchers confirm the enantiomeric purity of this compound, and what analytical techniques are critical?
- Methodological Answer : Chiral resolution is achieved using chiral stationary-phase HPLC with a cellulose-based column (e.g., Chiralcel OD-H). Mobile phases like hexane/isopropanol (80:20) with 0.1% diethylamine are typical. Retention times and peak area ratios are compared against racemic standards. Circular dichroism (CD) spectroscopy may supplement structural confirmation, especially if crystallography data are unavailable .
Q. What are the key challenges in isolating this compound from reaction mixtures?
- Methodological Answer : Isolation often involves acid-base extraction due to the compound’s amine hydrochloride salt form. Adjusting pH (e.g., with 1M NaOH or HCl) selectively precipitates the product. Contamination by unreacted benzofuran precursors is minimized via silica gel chromatography (eluent: dichloromethane/methanol 9:1). Purity is confirmed by TLC (R ~0.3–0.4) and melting point analysis .
Advanced Research Questions
Q. How does the stereochemistry of the (R)-enantiomer influence its binding affinity to serotonin receptors compared to the (S)-form?
- Methodological Answer : Functional selectivity at 5-HT receptors (e.g., 5-HT) is assessed via radioligand binding assays using HEK293 cells expressing human receptors. values for (R)- and (S)-enantiomers are compared. Molecular docking studies (e.g., AutoDock Vina) can model interactions with receptor binding pockets, highlighting steric clashes or hydrogen-bonding differences due to chirality .
Q. What experimental approaches resolve contradictions in reported pharmacological data for benzofuran-amine derivatives?
- Methodological Answer : Discrepancies in IC values may arise from assay conditions (e.g., buffer pH, cell lines). Standardize protocols using reference agonists (e.g., serotonin for 5-HT) and validate via orthogonal assays (e.g., calcium flux vs. cAMP accumulation). Cross-validate with knockout models or selective antagonists to confirm receptor specificity .
Q. How can metabolic pathways of this compound be elucidated in vitro, and what analytical tools are essential?
- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Quench reactions with acetonitrile, then analyze metabolites via LC-HRMS (Q-TOF) in positive ion mode. Fragmentation patterns (MS/MS) identify phase I metabolites (e.g., N-dealkylation, hydroxylation). Compare retention times with synthetic standards for definitive identification .
Q. What strategies optimize the compound’s stability in aqueous solutions for long-term pharmacokinetic studies?
- Methodological Answer : Stability is assessed under varying pH (1–9), temperatures (4–40°C), and light exposure. Use phosphate/citrate buffers and quantify degradation via UPLC-PDA. Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life. Stabilizers like ascorbic acid (0.1%) may prevent oxidative degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
